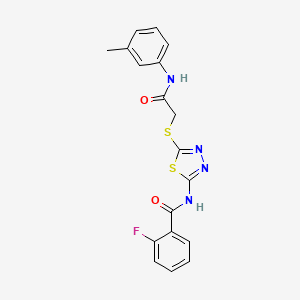

2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structure features:

- A 1,3,4-thiadiazole core substituted at position 5 with a thioethyl group linked to a 2-oxo-2-(m-tolylamino) moiety.

- A 2-fluorobenzamide group at position 2 of the thiadiazole ring.

- The m-tolylamino (meta-methylphenylamino) group introduces steric and electronic effects that influence binding affinity and metabolic stability.

Properties

IUPAC Name |

2-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDYSEXTCLHXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) . These enzymes play a crucial role in the catabolism of tryptophan, an essential amino acid, through the kynurenine pathway.

Mode of Action

The compound acts as a modulator of IDO and TDO. It inhibits the degradation of tryptophan by modulating the activity of these enzymes. This results in the inhibition of the kynurenine pathway, leading to an increase in tryptophan levels and a decrease in the formation of kynurenine metabolites.

Biochemical Pathways

The affected biochemical pathway is the kynurenine pathway . This pathway is responsible for the catabolism of tryptophan. When the compound inhibits IDO and TDO, it disrupts the kynurenine pathway, leading to an increase in tryptophan levels and a decrease in kynurenine metabolites. These metabolites have various effects on the mammalian immune, reproductive, and central nervous systems.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of the immune response. By inhibiting the degradation of tryptophan, the compound can potentially influence immune cell behavior, as tryptophan and its metabolites play a role in regulating immune responses.

Biological Activity

2-Fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiadiazole ring and various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory activities.

Structural Characteristics

The molecular formula of 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is C_{16}H_{17}F N_{4}O_{2}S_{2}, with a molecular weight of approximately 402.46 g/mol. The presence of fluorine and sulfur atoms in its structure enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit a broad spectrum of antimicrobial properties. Specifically, 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has shown promising results against various bacterial strains.

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-Fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| 4-Chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Antifungal | Candida albicans |

The compound demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells by modulating key apoptotic proteins such as BAX and Bcl-2. For instance, it was found to boost BAX expression while reducing Bcl-2 levels significantly.

Case Study:

In vitro studies showed that treatment with 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide led to a reduction in cell viability in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via BAX/Bcl-2 modulation |

| HeLa | 20 | Cell cycle arrest |

The results indicate that this compound could serve as a lead compound for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Enzyme Inhibition

Molecular docking studies suggest that 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide effectively binds to key enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of temperature and pH to ensure high yields and purity. The following general steps are often employed:

- Formation of Thiadiazole Ring: Reacting appropriate thioketones with amines.

- Introduction of Fluorine: Utilizing fluorination techniques on the benzamide structure.

- Final Coupling Reaction: Combining the thiadiazole derivative with the m-tolylamine component.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities. The specific applications of 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Potential : Similar compounds have shown promise as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, which is crucial for drug design targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines showed that this compound inhibited cell growth significantly at micromolar concentrations. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly impact biological activity. Key analogs include:

Key Insight : Fluorine at position 2 (as in the target compound) may balance electronegativity and steric hindrance, optimizing receptor interactions compared to bulkier nitro or halogen groups .

Variations in the Thiadiazole-Linked Moieties

The thioethyl-2-oxoamide side chain is critical for activity. Notable comparisons:

Key Insight: The m-tolylamino group in the target compound may offer improved selectivity over phenylamino analogs (e.g., reduced off-target effects) while maintaining affinity for biological targets .

Anticancer Activity

- N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7d): Induced G2/M cell cycle arrest in HeLa cells (IC₅₀: 9.5 µM) .

- Target Compound: The 2-fluorobenzamide and m-tolylamino groups may enhance pro-apoptotic signaling compared to cyanoacrylamide derivatives.

Antimicrobial Activity

- Oxadiazole-thiadiazole hybrids (6a–6s) : MIC values ranged from 2–16 µg/mL against Candida albicans, with electron-withdrawing groups (e.g., nitro, chloro) showing superior efficacy .

- 4-Nitro analog (12): Synergistic effects between nitro and thiazolylamino groups enhanced antifungal activity .

Key Insight: The target compound’s fluorine and m-tolylamino substituents may provide a balanced pharmacophore for dual anticancer and antimicrobial applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. A typical approach involves reacting a fluorinated benzamide precursor with a thiol-containing thiadiazole intermediate under acidic conditions. For example, concentrated sulfuric acid can promote cyclization at 293–298 K over 24 hours, followed by ice quenching and filtration (yield ~97%) . Alternative routes may use POCl₃ as a catalyst for thiadiazole ring formation, with reaction monitoring via TLC (silica gel, chloroform:acetone = 3:1) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : A combination of IR spectroscopy (to detect carbonyl stretches at 1670–1649 cm⁻¹ and NH/amine bands at 3300–3100 cm⁻¹), ¹H NMR (to resolve aromatic protons at δ 7.2–8.9 ppm and methyl groups at δ 1.91 ppm), and mass spectrometry (FAB-MS for molecular ion peaks, e.g., m/z = 384 [M+H]⁺) is essential . High-resolution X-ray diffraction (using SHELXL for refinement) is recommended for crystallographic validation .

Q. How can reaction progress be monitored during synthesis?

- Methodological Answer : Use TLC with silica gel plates (e.g., Silufol UV-254) and a chloroform:acetone (3:1) mobile phase. Spots are visualized under UV light or via iodine vapor. For intermediates, track the disappearance of starting materials (e.g., isothiocyanates) and emergence of product Rf values (~0.12–0.2) .

Advanced Research Questions

Q. How can reaction intermediates be stabilized during synthesis to avoid degradation?

- Methodological Answer : Intermediates like N-substituted thioamides are prone to oxidation. Stabilization strategies include:

- Conducting reactions under inert gas (N₂/Ar) to prevent oxidation.

- Using aprotic solvents (e.g., DMF) to minimize hydrolysis.

- Rapid isolation via ice quenching and low-temperature recrystallization (e.g., acetic acid at 503–504 K) . Co-crystallization with stable analogs (e.g., acetamide-thioacetamide mixtures) may also preserve intermediates for X-ray analysis .

Q. What experimental approaches resolve discrepancies in reported biological activity data for thiadiazole derivatives?

- Methodological Answer : Contradictions in antimicrobial or anticancer activity often arise from assay variability (e.g., pH-dependent activity ). To address this:

- Standardize testing conditions (pH 7.4 buffer, consistent cell lines).

- Use orthogonal assays (e.g., in vitro MIC + molecular docking to confirm target binding ).

- Compare substituent effects: Fluorine at position 2 enhances electron-withdrawing properties, while thiol groups modulate solubility and bioavailability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

- Methodological Answer : Challenges include twinning and weak diffraction due to flexible side chains. Mitigation involves:

Q. How do solvent and catalyst choices impact yield in nucleophilic substitution steps?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, pyridine) enhance nucleophilicity of thiol groups, while triethylamine scavenges HCl in reactions with chloroacetyl chloride . Catalysts like POCl₃ improve thiadiazole ring closure efficiency (90% yield at 90°C) but require careful pH adjustment (8–9 with NH₃) to precipitate products .

Data Analysis and Optimization

Q. What computational methods validate the electronic effects of fluorine substituents on bioactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps. Fluorine’s electronegativity reduces electron density on the thiadiazole ring, enhancing interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) . Molecular dynamics simulations (AMBER force field) further predict binding stability in active sites .

Q. How can synthetic byproducts be minimized during cyclocondensation?

- Methodological Answer : Optimize molar ratios (1:1 for benzamide:thiadiazole precursors) and reflux time (15–20 min in ethanol to avoid over-oxidation) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes dimers or unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.